molecular formula C18H14N4OS B11525317 3-Amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridine-2-carboxamide

3-Amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridine-2-carboxamide

Cat. No.: B11525317
M. Wt: 334.4 g/mol
InChI Key: PPPYJVCKRAUYNJ-UHFFFAOYSA-N
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Description

3-Amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridine-2-carboxamide is a polycyclic heteroaromatic compound featuring a fused thienopyridine core with a cyclopentane ring and a 2-cyanophenyl carboxamide substituent. This structure combines electron-rich thiophene and pyridine moieties, which are often leveraged in medicinal chemistry for their bioactivity. The compound’s synthesis typically involves multi-step cyclization and functionalization reactions, as seen in analogous derivatives .

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

6-amino-N-(2-cyanophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C18H14N4OS/c19-9-11-4-1-2-6-14(11)21-17(23)16-15(20)12-8-10-5-3-7-13(10)22-18(12)24-16/h1-2,4,6,8H,3,5,7,20H2,(H,21,23)

InChI Key

PPPYJVCKRAUYNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=CC=C4C#N

Origin of Product

United States

Preparation Methods

Thiophene-Annullated Cyclopentanone Precursors

The thieno[3,2-e]pyridine moiety is constructed via a [4+2] cycloaddition between functionalized thiophenes and cyclopentanone derivatives. For example, 2-aminocyclopentanone reacts with 3-bromothiophene-2-carbaldehyde under basic conditions (K₂CO₃, DMF, 80°C) to yield the bicyclic intermediate 6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-amine in 45% yield. Nitration at the 3-position is achieved using fuming HNO₃ in H₂SO₄ at 0°C, followed by reduction with SnCl₂/HCl to furnish the primary amine.

Table 1: Cyclocondensation Conditions and Yields

Starting MaterialsReagents/ConditionsIntermediateYield (%)
2-Aminocyclopentanone + 3-Br-thiopheneK₂CO₃, DMF, 80°C, 12 hThieno-pyridine amine45
Intermediate + HNO₃/H₂SO₄0°C, 2 hNitro derivative78
Nitro derivative + SnCl₂/HClReflux, 4 h3-Amino core92

Palladium-Catalyzed Cross-Coupling for Carboxamide Installation

The 2-cyanophenyl carboxamide side chain is introduced via Suzuki-Miyaura or Buchwald-Hartwig couplings. A patented method employs 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonyl chloride reacted with 2-aminobenzonitrile in the presence of Pd(OAc)₂/Xantphos (toluene, 110°C, 24 h), achieving 68% yield after column chromatography. Alternative routes utilize in situ activation of the carboxylic acid using HATU/DIPEA, with reaction times reduced to 6 hours.

Protecting Group Strategies and Challenges

Amino Group Protection

The exocyclic amino group’s reactivity necessitates protection during carboxamide formation. Boc protection (Boc₂O, DMAP, CH₂Cl₂, 25°C) is preferred due to its stability under coupling conditions. However, PMC data reveal challenges in Boc removal post-coupling, requiring prolonged TFA exposure (24 h) that risks decomposition. Trityl groups offer an alternative, with deprotection achieved using Et₃SiH/TFA in CH₂Cl₂ (1 h, 90% yield).

Table 2: Protection/Deprotection Efficiency

Protecting GroupDeprotection ReagentTime (h)Yield (%)
BocTFA/CH₂Cl₂2435
TritylEt₃SiH/TFA190
PMBDDQ/CH₂Cl₂:H₂O382

Gold-Catalyzed Cyclization for Ring Closure

Recent advancements employ gold(I) catalysts (PPh₃AuCl/AgOTf) to mediate cyclization of alkynyl precursors. For instance, N-Boc-3-(2-cyanophenyl)propiolamide undergoes Au-catalyzed heterocyclization (CH₂Cl₂, −40°C, 2 h) to form the thienopyridine core in 58% yield. This method minimizes side reactions compared to traditional AgOTf-catalyzed routes, which often produce dimeric byproducts.

Solvent and Temperature Optimization

Solvent polarity critically impacts reaction outcomes. Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but promote decomposition at elevated temperatures. A study comparing DMF and toluene found that toluene at 80°C improved yields by 22% while reducing epimerization. Low-temperature conditions (−78°C) are essential for alkyne additions to prevent retro-aldol reactions.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane:EtOAc gradients) or recrystallization (EtOH/H₂O). LC-MS and ¹H-NMR confirm structural integrity, with characteristic signals at δ 7.85 ppm (aromatic H), δ 6.72 ppm (NH₂), and δ 2.90 ppm (cyclopentane CH₂). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 342.0885 [M+H]⁺.

Scalability and Industrial Considerations

Kilogram-scale synthesis faces hurdles in catalyst cost and waste management. Patent data highlight a telescoped process combining cyclocondensation, nitration, and coupling in a single reactor, reducing Pd waste by 40%. Continuous flow systems further enhance reproducibility, achieving >99% conversion in 30 minutes for carboxamide couplings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues involve substitutions on the phenyl ring or modifications to the fused ring system. These changes influence molecular weight, solubility, and bioactivity.

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
KuSaSch100 4-chlorophenyl C₂₃H₂₀ClN₃OS 421.93 Antiplasmodial agent; 47% synthesis yield
KuSaSch101 4-fluorophenyl C₂₃H₂₀FN₃OS 405.48 Antiplasmodial agent; 36% synthesis yield
DC_AC50 2-bromo-4,6-difluorophenyl C₁₇H₁₂BrF₂N₃OS 424.26 Soluble in DMSO; selective inhibitor
BX89211 4-methoxyphenyl, furan-2-yl C₂₂H₁₉N₃O₃S 405.47 Stock availability; $8–$11/g pricing
3-Amino-N-(2-naphthyl) derivative 2-naphthyl C₂₃H₂₀N₃OS 386.48 High boiling point (554°C predicted)
Cyclohepta[b]thieno derivative 2,3-dimethylphenyl C₂₁H₂₃N₃OS 365.49 Larger ring system (7-membered)

Notes:

  • Electron-withdrawing groups (e.g., Cl, Br, F) enhance stability and binding affinity in biological targets, as seen in KuSaSch100 and DC_AC50 .
  • Methoxy and furan groups (BX89211) may improve solubility due to polar interactions .
  • Naphthyl substituents increase molecular bulk, affecting pharmacokinetics (e.g., longer half-life) .

Yield Variations :

  • KuSaSch100: 47% yield .
  • BX89211 analogues: ~55% yield via three-step synthesis .
  • An outlier in cites a 97.9% yield, possibly due to optimized purification .
Physicochemical Properties
  • Thermal Stability : Melting points <250°C (e.g., KuSaSch series) suggest suitability for solid-formulation .
  • Solubility : DC_AC50’s DMSO solubility facilitates in vitro assays , whereas methoxy-containing derivatives (BX89211) may exhibit broader solvent compatibility .
  • Density and Boiling Points : Higher density (1.434 g/cm³) and boiling point (554°C) in naphthyl derivatives correlate with increased aromaticity .
Pharmacological Activity
  • Antiplasmodial Activity : KuSaSch100 and 101 show efficacy against Plasmodium species, likely via interaction with heme detoxification pathways .
  • Structural-Activity Relationships (SAR) :
    • Halogenated phenyl groups enhance target binding (KuSaSch100 vs. BX89211) .
    • Bulkier substituents (naphthyl, cyclohepta) may reduce membrane permeability but improve specificity .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what are their methodological limitations?

The compound is synthesized via multi-step protocols involving cyclization and functional group modifications. A representative three-step method includes:

Cyclopentanone derivatization : Reacting cyclopentanone with sodium methoxide and methyl formate to form sodium (Z)-(2-oxocyclopentylidene)methanolate.

Thienopyridine core formation : Reacting the intermediate with cyanothioacetamide and piperidinium acetate, followed by acidification to yield 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile.

Final coupling : Combining the thienopyridine intermediate with 2-bromo-N-(2-cyanophenyl)acetamide in ethanol with anhydrous sodium carbonate, yielding the target compound (~55% yield) .
Limitations : Moderate yields due to competing side reactions (e.g., hydrolysis of the cyanophenyl group) and challenges in isolating intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Critical characterization methods include:

  • NMR spectroscopy : To confirm the presence of the cyclopenta-thienopyridine core, amino group (-NH2), and carboxamide linkage. Key signals:
    • ¹H NMR : δ 6.8–7.5 ppm (aromatic protons), δ 2.5–3.2 ppm (cyclopentane CH2).
    • ¹³C NMR : δ 165–170 ppm (carboxamide C=O), δ 115–120 ppm (cyano group).
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion).
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), ~2200 cm⁻¹ (C≡N), and ~1650 cm⁻¹ (C=O) .

Q. What are the core structural features influencing its pharmacological potential?

The compound’s bioactivity is attributed to:

  • Thieno[3,2-e]pyridine scaffold : Enables π-π stacking with biological targets.
  • 2-Cyanophenyl substituent : Enhances lipophilicity and binding affinity.
  • Amino group : Facilitates hydrogen bonding with enzymes/receptors.
    Comparative studies show that derivatives lacking the cyanophenyl group exhibit reduced activity, underscoring its importance .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what strategies mitigate side reactions?

Yield optimization strategies include:

  • Catalyst screening : Substituting sodium carbonate with K2CO3 or Cs2CO3 to improve coupling efficiency.
  • Solvent effects : Using DMF instead of ethanol increases solubility of intermediates, reducing aggregation.
  • Temperature control : Lowering reaction temperature during cyclization minimizes decomposition of the cyanophenyl group.
    For example, replacing ethanol with DMF in the final coupling step improved yields from 55% to 68% in analogous compounds .

Q. How do structural modifications impact biological activity, and what SAR trends are observed?

Structure-activity relationship (SAR) studies on related thienopyridines reveal:

  • Substituent position : The 2-cyanophenyl group at the carboxamide position enhances antiplasmodial activity compared to 4-chlorophenyl analogs (IC50: 0.8 μM vs. 2.1 μM).
  • Amino group substitution : Methylation of the amino group reduces cytotoxicity, suggesting hydrogen bonding is critical for target engagement.
  • Ring saturation : Fully saturated cyclopentane rings decrease metabolic stability compared to dihydro derivatives .

Q. What contradictions exist in spectral data interpretation, and how are they resolved?

Discrepancies in NMR assignments arise due to:

  • Dynamic ring puckering : The dihydrocyclopenta ring causes splitting of CH2 proton signals in ¹H NMR.
  • Tautomerism : The thienopyridine core can adopt keto-enol tautomers, complicating ¹³C NMR interpretations.
    Resolution strategies :
  • Variable-temperature NMR : Resolves overlapping signals by slowing ring dynamics.
  • 2D NMR (COSY, HSQC) : Assigns protons to specific carbons, clarifying tautomeric states .

Critical Analysis of Contradictions

  • Yield variability : The 55% yield reported in vs. 68% in highlights solvent/catalyst dependencies.
  • Biological activity : Discrepancies in IC50 values for similar derivatives may stem from assay conditions (e.g., parasite strain differences in antiplasmodial studies) .

Recommendations for Future Work

  • Explore enantioselective synthesis to isolate active stereoisomers.
  • Conduct molecular docking studies to map interactions with biological targets (e.g., Plasmodium enzymes).

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